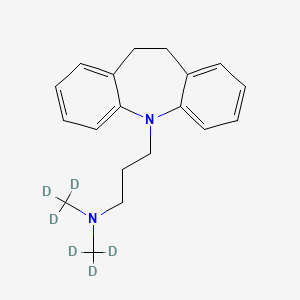

Imipramine-d6

Description

BenchChem offers high-quality Imipramine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imipramine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCGWQEUPMDMJNV-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662038 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-45-0 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65100-45-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Imipramine-d6 for Advanced Bioanalytical Applications

This guide provides a comprehensive technical overview of Imipramine-d6, a critical reagent in modern bioanalytical chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical properties, synthesis, and its pivotal role as an internal standard in pharmacokinetic and toxicological studies of the tricyclic antidepressant, Imipramine.

Introduction: The Need for Stable Isotope-Labeled Standards

In the realm of quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), precision and accuracy are paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for achieving reliable quantification of analytes in complex biological matrices.[1] Imipramine-d6, a deuterium-labeled analog of Imipramine, serves this exact purpose. By incorporating six deuterium atoms, its chemical and physical properties remain nearly identical to the parent drug, Imipramine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for the quantification of Imipramine.[1][2]

Imipramine-d6: Chemical Identity and Properties

Imipramine-d6 is the deuterium-labeled form of Imipramine, a tertiary amine tricyclic antidepressant.[2] The deuterium labels are located on the two methyl groups of the dimethylaminopropyl side chain.

Systematic Name: 10,11-Dihydro-N,N-di(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine[3][4][5]

Chemical Structure

The structure of Imipramine-d6 is identical to that of Imipramine, with the exception of the six hydrogen atoms on the N,N-dimethyl groups being replaced by deuterium.

Sources

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Imipramine-d6

Abstract

This technical guide provides a comprehensive overview of the synthesis, isotopic labeling, and analytical characterization of Imipramine-d6. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic rationale behind isotopic labeling, detailed synthetic protocols, and the critical role of Imipramine-d6 as an internal standard in pharmacokinetic and bioanalytical studies. We explore the causality behind experimental choices, from synthetic strategy to analytical validation, ensuring a robust and reproducible methodology grounded in established scientific principles.

Introduction: The Rationale for Deuterium Labeling

Imipramine is a tricyclic antidepressant (TCA) that has been a cornerstone in the treatment of major depressive disorder and other conditions for decades[1]. It primarily functions by inhibiting the reuptake of serotonin and norepinephrine in the brain[2][3]. The metabolism of imipramine is extensive, primarily involving N-demethylation by cytochrome P450 enzymes (notably CYP2C19) to its active metabolite, desipramine[4].

Stable Isotope Labeled (SIL) compounds are indispensable tools in modern drug discovery and development. Imipramine-d6, in which the six hydrogen atoms of the two N-methyl groups are replaced with deuterium, serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry (MS) techniques like LC-MS/MS[5][6].

Why Imipramine-d6 is a Superior Internal Standard:

-

Co-elution: It is chemically identical to the unlabeled analyte, ensuring it co-elutes during chromatographic separation.

-

Mass Differentiation: It is easily distinguished by its higher mass (+6 Da), allowing for simultaneous and accurate quantification.

-

Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency) and instrument response (e.g., matrix effects, ionization suppression).

Furthermore, the strategic placement of deuterium on the N-methyl groups can introduce a Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond, which can slow the rate of metabolic N-demethylation[7]. This property makes deuterated drugs an area of interest for modifying pharmacokinetic profiles to potentially enhance bioavailability and extend half-life[7].

Synthetic Strategy: Pathway to Imipramine-d6

The synthesis of Imipramine-d6, or 3-(5,6-dihydrobenzo[b][8]benzazepin-11-yl)-N,N-bis(trideuteriomethyl)propan-1-amine[9], can be approached through several routes. The most direct and high-yielding method involves the N-alkylation of the secondary amine precursor, desipramine, using a deuterated methylating agent. This strategy offers excellent control over the site of deuteration and ensures high isotopic enrichment. An alternative method involves an acid-catalyzed hydrogen-deuterium exchange, which can also yield products with high isotopic purity[8][10].

This guide will focus on the N-alkylation of desipramine, as it represents a robust and widely applicable synthetic methodology.

Visualizing the Synthetic Workflow

The following diagram illustrates the single-step conversion of the readily available precursor, desipramine, to the target molecule, Imipramine-d6.

Caption: Synthetic pathway for Imipramine-d6 via N-alkylation of desipramine.

Experimental Protocol: N-Alkylation of Desipramine

This protocol provides a step-by-step methodology for the synthesis of Imipramine-d6. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials:

-

Desipramine hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane-d3 (CD3I, 99.5 atom % D)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)

Procedure:

-

Precursor Preparation:

-

Dissolve desipramine hydrochloride in a minimal amount of deionized water.

-

Basify the solution by adding aqueous sodium hydroxide (1 M) dropwise until the pH is >11, precipitating the desipramine free base.

-

Extract the free base into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the desipramine free base as an oil or solid. Ensure the precursor is thoroughly dried under high vacuum before use.

-

-

Deprotonation:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents).

-

Wash the NaH with anhydrous hexane to remove the mineral oil, decant the hexane, and dry the NaH under a stream of inert gas.

-

Add anhydrous THF to the flask.

-

Dissolve the desipramine free base (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

-

Deuteromethylation:

-

Cool the reaction mixture back down to 0 °C.

-

Add iodomethane-d3 (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

-

Add deionized water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude Imipramine-d6.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate, with a small amount of triethylamine (~1%) to prevent the amine from streaking on the acidic silica gel.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield Imipramine-d6 as a pale yellow oil or solid.

-

Analytical Characterization and Validation

Validation of the final product's identity, purity, and isotopic incorporation is a critical, self-validating step of the protocol. This is achieved primarily through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Parameter | Imipramine (Unlabeled) | Imipramine-d6 (Labeled) | Rationale for Change |

| Molecular Formula | C₁₉H₂₄N₂ | C₁₉H₁₈D₆N₂ | Replacement of 6 H atoms with 6 D atoms. |

| Molecular Weight | 280.41 g/mol | 286.44 g/mol | Increased mass due to six deuterium atoms. |

| Mass Spectrometry (EI-MS, m/z) | [M]⁺ = 280 | [M]⁺ = 286 | The molecular ion peak is shifted by +6 Da, confirming successful hexadeuteration.[11] |

| ¹H NMR | δ ~2.2 ppm (s, 6H) | Signal absent | The singlet corresponding to the N(CH₃)₂ protons disappears completely.[2][12] |

| ²H NMR (D-NMR) | Signal absent | Signal present | A signal appears in the deuterium NMR spectrum corresponding to the -N(CD₃)₂ groups. |

| Purity (HPLC) | >95% | >95% | Purity is determined by HPLC with UV or MS detection to ensure the absence of impurities.[9][13] |

Table 1: Comparative analytical data for unlabeled Imipramine and Imipramine-d6.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming isotopic incorporation. When analyzing Imipramine-d6 by GC-MS or LC-MS, the molecular ion peak will be observed at m/z 286, a clear shift of +6 mass units from the unlabeled compound at m/z 280. The isotopic purity can be assessed by examining the relative intensities of the peaks from m/z 280 to 286.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides unambiguous evidence of the location of isotopic labeling. In the spectrum of unlabeled imipramine, the six protons of the N,N-dimethyl group appear as a sharp singlet at approximately 2.2 ppm[2]. In the ¹H NMR spectrum of successfully synthesized Imipramine-d6, this signal will be absent, confirming that the deuterium exchange has occurred at the desired position. Other signals corresponding to the tricyclic core and the propyl chain will remain.

Conclusion

The synthesis of Imipramine-d6 via N-alkylation of desipramine is a reliable and efficient method for producing a high-purity, isotopically enriched internal standard. This guide provides the necessary theoretical background and a practical, step-by-step protocol for its successful synthesis and validation. The resulting Imipramine-d6 is an essential tool for researchers in pharmacology and clinical chemistry, enabling accurate and precise quantification of imipramine in complex biological matrices and facilitating advanced pharmacokinetic studies.

References

-

Title: Synthesis of deuterium‐labeled imipramine using acid‐catalyzed exchange reaction Source: Scilit URL: [Link]

-

Title: Effect of deuteration of imipramine on its pharmacokinetic properties in the rat Source: PubMed URL: [Link]

-

Title: Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry Source: PubMed URL: [Link]

-

Title: Isotope Dilution Gas Chromatographic- Mass Spectrometric Measurement of Tricyclic Antidepressant Drugs. Utility of the 4 Source: Clinical Chemistry URL: [Link]

-

Title: Synthesis of Deuterium-labeled Desipramine through Acid-catalyzed Exchange Reactions and the Stability of Deuterium Labeling Source: J-Stage URL: [Link]

-

Title: A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848) Source: Human Metabolome Database URL: [Link]

-

Title: A Review on Tricyclic Antidepressants Synthesis Methods Source: International Journal of New Chemistry URL: [Link]

-

Title: El mass spectra of imipramine (A), (2,4,6,8) Source: ResearchGate URL: [Link]

-

Title: Imipramine | C19H24N2 | CID 3696 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

-

Title: A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data Source: Journal of Analytical Toxicology | Oxford Academic URL: [Link]

-

Title: Isotopic labeling Source: Wikipedia URL: [Link]

-

Title: Imipramine Source: Wikipedia URL: [Link]

-

Title: Synthesis of imipramine hydrochloride Source: ResearchGate URL: [Link]

-

Title: Chemical modification of imipramine and desipramine Source: J-Stage URL: [Link]

-

Title: Nitroimipramines - synthesis and pharmacological effects of potent long-acting inhibitors of [3H] serotonin uptake and [3H] imipramine binding Source: PubMed URL: [Link]

-

Title: Imipramine Therapy and CYP2D6 and CYP2C19 Genotype Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Imipramine Therapy and CYP2D6 and CYP2C19 Genotype Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. Imipramine - Wikipedia [en.wikipedia.org]

- 2. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. Imipramine-d6 | CAS 65100-45-0 | LGC Standards [lgcstandards.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848) [hmdb.ca]

- 13. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Imipramine-d6

Introduction

Imipramine-d6 is a deuterated analog of Imipramine, a well-established tricyclic antidepressant (TCA). In the landscape of modern pharmaceutical research and clinical diagnostics, stable isotope-labeled compounds like Imipramine-d6 are indispensable tools. The substitution of six hydrogen atoms with deuterium on the two N-methyl groups does not alter the fundamental pharmacological properties of the molecule but imparts a critical mass shift. This makes Imipramine-d6 an ideal internal standard for quantitative bioanalysis using mass spectrometry.[1] Its primary utility lies in pharmacokinetic, bioavailability, and therapeutic drug monitoring studies of Imipramine, ensuring accuracy and precision by correcting for variations during sample processing and analysis.[1] This guide provides a comprehensive overview of the core physical and chemical properties of Imipramine-d6, its synthesis, the pharmacokinetic implications of its isotopic labeling, and its application in validated bioanalytical protocols.

Core Chemical and Physical Properties

Imipramine-d6 is typically supplied as a pale yellow oil.[2][3] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings. While the deuteration results in a higher molecular weight, other physical properties such as boiling point and solubility are largely comparable to its non-labeled counterpart.

| Property | Value | Source(s) |

| Chemical Name | 10,11-Dihydro-N,N-di(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine | [2][4] |

| Molecular Formula | C₁₉H₁₈D₆N₂ | [2][3][4] |

| Molecular Weight | 286.44 g/mol | [2][3][4] |

| CAS Number | 65100-45-0 | [2][3][4] |

| Appearance | Pale Yellow Oil | [2][3] |

| Boiling Point | ~160 °C at 0.1 mm Hg (estimated from unlabeled Imipramine) | [5][6][7][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [2] |

| Storage | Recommended at -20°C, protected from light and moisture | [2] |

Synthesis and Isotopic Labeling

The synthesis of Imipramine-d6 involves the introduction of two trideuterated methyl groups onto the terminal amine of the imipramine backbone. This is typically achieved by reacting the appropriate precursor, desipramine (which has one methyl group) or didesmethylimipramine (which has none), with a deuterated methylating agent.

A common and efficient method involves the N-alkylation of didesmethylimipramine using a deuterated methyl source such as methyl-d3 iodide (CD₃I) or methyl-d3 p-toluenesulfonate (TsOCD₃) in the presence of a suitable base.[4][9] The use of a deuterated reagent ensures the precise and stable incorporation of the deuterium labels.

Application as an Internal Standard in Bioanalysis

The ideal internal standard (IS) for mass spectrometry-based quantification should be chemically identical to the analyte but physically distinguishable. Imipramine-d6 perfectly fits this requirement. It co-elutes chromatographically with unlabeled imipramine and exhibits identical ionization efficiency and fragmentation patterns, but its precursor and product ions are heavier by 6 Daltons. This mass difference ensures that the signal from the IS does not interfere with the analyte signal, while allowing it to perfectly mimic the analyte's behavior during extraction, chromatography, and ionization. [1]

Experimental Protocol: Quantification of Imipramine in Human Plasma via LC-MS/MS

This protocol provides a robust method for the determination of imipramine in human plasma, a critical process in clinical trials and therapeutic drug monitoring.

1. Preparation of Standards and Reagents:

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Imipramine and Imipramine-d6 (IS) in methanol.

-

Working Standard Solutions: Serially dilute the Imipramine stock solution with 50:50 methanol/water to prepare calibration standards ranging from 50 ng/mL to 10,000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Imipramine-d6 stock solution in acetonitrile.

-

Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of human plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS System and Conditions:

| Parameter | Condition |

| LC System | UHPLC System (e.g., Thermo Vanquish, Waters Acquity) |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Imipramine: 281.2 → 86.1; Imipramine-d6: 287.2 → 92.1 |

| Collision Energy | Optimized for specific instrument (typically 20-35 eV) |

4. Data Analysis:

-

Integrate the peak areas for both the analyte (Imipramine) and the internal standard (Imipramine-d6).

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of imipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Storage and Stability

Proper storage and handling are paramount to maintaining the integrity of Imipramine-d6.

-

Storage: The compound should be stored at -20°C in a tightly sealed container. [2]* Light Sensitivity: Like its non-labeled analog, Imipramine-d6 is sensitive to light. [5][6]It should be stored in amber vials or protected from light to prevent photodegradation.

-

Stability in Solution: When prepared in a biological matrix like plasma, imipramine is stable through multiple freeze-thaw cycles. [10]Stock solutions prepared in organic solvents like methanol should be stored at -20°C and monitored for solvent evaporation over time.

Conclusion

Imipramine-d6 is a high-fidelity analytical tool essential for the accurate quantification of the antidepressant imipramine. Its physical properties as a soluble oil make it easy to handle for the preparation of standard solutions. The key to its utility is the kinetic isotope effect, where the strategic deuteration of its N-methyl groups slows metabolism, a principle that underscores the sophisticated use of stable isotopes in drug development. The detailed bioanalytical protocol provided herein serves as a validated template for researchers, demonstrating the compound's central role as an internal standard in ensuring the reliability and accuracy of pharmacokinetic and clinical studies.

References

-

Pharmaffiliates. Imipramine-d6 | CAS 65100-45-0. [Link]

-

Taylor IW, Ioannides C, Sacra P, Turner JC, Parke DV. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochem Pharmacol. 1983;32(4):641-647. [Link]

- Google Patents. US8748666B2 - Preparation methods of methyl-D3-amine and salts thereof.

-

ChemRxiv. Efficient, Green, and Renewable N-Di-Methylation Synthesis of Amines by a Novel Nano-Catalyst of NiNiO@C. Cambridge Open Engage. [Link]

-

Semantic Scholar. Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. [Link]

-

The Merck Index. Imipramine. Royal Society of Chemistry. [Link]

-

Lee KR, et al. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science. 2016;54(6):959-965. [Link]

-

PubChem. Imipramine. National Institutes of Health. [Link]

-

Buttrill SE, et al. Determination of imipramine in plasma by high pressure liquid chromatography and field ionization mass spectrometry. ResearchGate. [Link]

-

Scilit. Synthesis of deuterium‐labeled imipramine using acid‐catalyzed exchange reaction. [Link]

-

ElectronicsAndBooks. Synthesis of imipramine labelled with four deuterium atoms in 10, 11 positions. [Link]

-

Imaoka S, et al. N-Demethylation and N-oxidation of imipramine in rat thoracic aortic endothelial cells. Journal of Toxicological Sciences. 2014;39(3):457-463. [Link]

-

Sane M, et al. Stability of tricyclic antidepressants in formalin solutions. Legal Medicine. 2005;7(3):178-183. [Link]

-

Ghabri K, et al. Simultaneous Determination of Imipramine, Desipramine and Their Deuterium-Labelled Analogues in Biological Fluids by Capillary Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. 1988;426(1):93-101. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Imipramine [drugfuture.com]

- 6. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. IMIPRAMINE CAS#: 50-49-7 [m.chemicalbook.com]

- 8. 50-49-7 CAS MSDS (IMIPRAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Imipramine-d6 as an Internal Standard in Quantitative Bioanalysis: A Mechanistic and Practical Guide

Foundational Principles: The Imperative for Internal Standards in Quantitative Mass Spectrometry

In the landscape of drug development and clinical research, the precise quantification of therapeutic agents in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this task due to its exceptional sensitivity and selectivity. However, the analytical process is susceptible to variations that can compromise data integrity.[1][2] Key challenges include:

-

Sample Preparation Variability: Inconsistent recovery of the analyte during extraction procedures like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4]

-

Matrix Effects: Co-eluting endogenous components from biological fluids (e.g., plasma, serum, urine) can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate measurements.[5][6]

-

Instrumental Drift: Minor fluctuations in instrument performance, such as changes in injection volume or ion source efficiency over an analytical run, can introduce systematic error.[1][6]

To counteract these variables, the principle of internal standardization is employed. An internal standard (IS) is a compound of known concentration added to every sample, including calibration standards, quality controls (QCs), and unknown study samples, ideally at the very beginning of the sample preparation process.[2][7] Quantification is then based on the ratio of the analyte's response to the IS's response. This approach ensures that any physical loss or signal fluctuation experienced by the analyte is mirrored by the IS, thereby normalizing the final measurement and preserving accuracy.[2]

The Apex of Internal Standards: Isotope Dilution Mass Spectrometry (IDMS)

While structurally similar analog compounds can serve as internal standards, the most robust and scientifically preferred approach utilizes a stable isotope-labeled (SIL) version of the analyte itself.[1][8][9] This is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful analytical technique for achieving high-accuracy measurements.[10][11]

A SIL-IS, such as Imipramine-d6, is chemically identical to the analyte (Imipramine).[3] The only difference is the substitution of one or more atoms with their heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium ²H, or ¹²C with ¹³C).[5] This subtle mass change makes the SIL-IS distinguishable by the mass spectrometer, but its physicochemical properties remain virtually identical to the unlabeled analyte.[8] Consequently, a SIL-IS:

-

Co-elutes chromatographically with the analyte, ensuring both are exposed to the same matrix effects at the exact same time.[3][4]

-

Exhibits the same extraction recovery and stability profile during sample processing.[1]

-

Shows the same ionization efficiency in the mass spectrometer source.[1]

By perfectly mimicking the analyte's behavior throughout the entire analytical workflow, a SIL-IS provides the most effective correction for all potential sources of error, a capability that structural analogs can only approximate.[2][9]

The Mechanism of Action: Imipramine-d6 in Practice

Imipramine is a tricyclic antidepressant (TCA) used to treat major depressive disorder and other conditions.[12][13] Its therapeutic monitoring and pharmacokinetic studies require highly accurate quantification in biological fluids. Imipramine-d6, where six hydrogen atoms on the two N-methyl groups are replaced with deuterium, serves as the ideal internal standard for this purpose.[14][15]

Physicochemical and Mass Spectrometric Properties

The key to the function of Imipramine-d6 lies in its near-identical structure and distinct mass.

| Property | Imipramine (Analyte) | Imipramine-d6 (Internal Standard) | Rationale for Efficacy |

| Chemical Formula | C₁₉H₂₄N₂ | C₁₉H₁₈D₆N₂[15] | Identical core structure ensures identical chemical behavior. |

| Molecular Weight | ~280.41 g/mol | ~286.44 g/mol [15] | The +6 Da mass shift allows for clear differentiation by the mass spectrometer without altering chemical properties.[5] |

| Typical Precursor Ion (m/z) | 281.2 | 287.2 | The parent ions are selected in the first quadrupole of the tandem mass spectrometer. |

| Typical Product Ion (m/z) | 86.1 | 92.1 | After fragmentation, these specific product ions are monitored in the third quadrupole for highly selective quantification. |

Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The transitions shown are common examples.

The Bioanalytical Workflow: A Self-Validating System

The mechanism of Imipramine-d6 is best understood by following its journey through a typical bioanalytical workflow.

Caption: Bioanalytical workflow using Imipramine-d6 as an internal standard.

-

Spiking and Equilibration: A precise volume of Imipramine-d6 solution of known concentration is added to a measured volume of the biological sample (e.g., plasma).[6] This step is critical; it must occur before any sample manipulation to ensure the IS experiences all subsequent variations alongside the analyte.[8]

-

Extraction: The sample is processed, for example, by adding a protein precipitation agent like acetonitrile.[16] During this step, if 10% of the native imipramine is lost due to incomplete extraction or adsorption, 10% of the imipramine-d6 will be lost as well. The ratio of the two compounds remains constant.

-

Chromatography and Ionization: The extracted sample is injected into the LC-MS/MS system. Imipramine and Imipramine-d6, due to their identical chemical nature, travel through the LC column at the same speed and elute at the same time (co-elution).[5] As they enter the ion source, they are ionized with the same efficiency. If a co-eluting matrix component suppresses the signal by 30%, both analyte and IS signals will be reduced by 30%, again leaving their ratio unchanged.

-

Detection and Quantification: The mass spectrometer isolates the precursor ions for both compounds and their respective fragment ions. The instrument software integrates the peak areas for both the analyte and the IS. The final quantification is based on the peak area ratio, which is compared to a calibration curve generated by analyzing standards with known concentrations of imipramine and a constant concentration of imipramine-d6.[11][]

Experimental Protocol: Quantification of Imipramine in Human Plasma

This section provides a representative, high-level protocol for the determination of imipramine in human plasma using Imipramine-d6 as an internal standard, consistent with regulatory guidelines from bodies like the FDA and EMA.[18][19][20]

Reagents and Materials

-

Imipramine and Imipramine-d6 reference standards

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium formate (mobile phase modifier)

-

Control human plasma (K₂EDTA)

-

Appropriate LC column (e.g., C18, 2.1 x 100 mm, 2.5 µm)[16]

-

Calibrated pipettes, microcentrifuge tubes, and 96-well plates

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of imipramine and imipramine-d6 in methanol.

-

Working Solutions: Prepare intermediate and spiking solutions by serially diluting the stock solutions with 50:50 methanol:water.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the imipramine-d6 working solution in acetonitrile. The concentration should be chosen to yield a robust instrument response.[16]

-

Calibration Standards and Quality Controls: Spike blank human plasma with appropriate volumes of the imipramine working solutions to prepare a calibration curve (e.g., 1-500 ng/mL) and at least three levels of QCs (low, mid, high).[21][22]

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of each standard, QC, or unknown plasma sample into a microcentrifuge tube or well of a 96-well plate.[16]

-

Add 150 µL of the internal standard spiking solution (in acetonitrile) to each sample.

-

Vortex mix thoroughly for 3 minutes to ensure complete protein precipitation and equilibration.

-

Centrifuge at high speed (e.g., 16,000 x g) for 3 minutes to pellet the precipitated proteins.

-

Transfer a portion of the supernatant (e.g., 25 µL) to a new plate and dilute with water (e.g., 475 µL) to ensure compatibility with the mobile phase.[16]

-

Vortex mix and inject into the LC-MS/MS system.

Illustrative LC-MS/MS Conditions

Caption: Typical LC-MS/MS parameters for Imipramine analysis.

Conclusion: Ensuring Data Integrity in Drug Development

The mechanism of action of Imipramine-d6 as an internal standard is a textbook example of the power and elegance of isotope dilution mass spectrometry. By acting as a near-perfect chemical twin to the analyte, it intrinsically corrects for the unavoidable variations inherent in the bioanalytical process, from extraction to detection.[3][5] This self-validating system ensures that the final reported concentration is a true and accurate reflection of the analyte's level in the original sample. For researchers, scientists, and drug development professionals, understanding and properly implementing this methodology is not merely a technical choice but a fundamental requirement for producing robust, reliable, and defensible data that underpins critical decisions in pharmacology, toxicology, and clinical medicine.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, November 8).

- Creative Proteomics. Isotope Dilution Mass Spectrometry (IDMS).

- Waters Corporation. Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research.

- van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-50.

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- Oche, C. K., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 5(9), 3636-3642.

-

Britannica. (2025, December 13). Isotope dilution. [Link]

-

Lee, H., et al. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(5), 781-786. [Link]

- De Nardi, C., et al. Quantification of tricyclic antidepressants in human plasma or serum by LC-HRAM(MS) for clinical research. Thermo Fisher Scientific.

-

Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]

-

European Medicines Agency. (2011). Guideline on Bioanalytical method validation. [Link]

-

Wikipedia. Isotope dilution. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Cárdenas, S., & Valcárcel, M. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39(6), 1435-1449. [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

Separation Science. Internal Standards #2: What Makes a Good Internal Standard?. [Link]

-

Wikipedia. Imipramine. [Link]

-

Dean, L. (2017). Imipramine Therapy and CYP2D6 and CYP2C19 Genotype. National Center for Biotechnology Information (US). [Link]

-

Britannica. Imipramine. [Link]

-

Sharma, T., et al. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. texilajournal.com [texilajournal.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. osti.gov [osti.gov]

- 11. Isotope dilution - Wikipedia [en.wikipedia.org]

- 12. Imipramine - Wikipedia [en.wikipedia.org]

- 13. Imipramine Therapy and CYP2D6 and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. scbt.com [scbt.com]

- 16. lcms.cz [lcms.cz]

- 18. ema.europa.eu [ema.europa.eu]

- 19. fda.gov [fda.gov]

- 20. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Commercial availability and suppliers of Imipramine-d6

An In-Depth Technical Guide to the Commercial Availability and Application of Imipramine-d6

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Imipramine-d6, a critical reagent in modern analytical and clinical research. We will explore its significance, commercial availability, essential quality attributes, and provide a detailed, field-proven protocol for its primary application as an internal standard in bioanalytical mass spectrometry.

Introduction: The Role of Stable Isotope Labeled Standards

In quantitative bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the accuracy of results is paramount. Endogenous and exogenous factors can introduce variability during sample preparation and analysis. To correct for this, an ideal internal standard (IS) is employed. A stable isotope-labeled (SIL) compound, such as Imipramine-d6, represents the gold standard for use as an IS in mass spectrometry-based assays.[1]

Imipramine-d6 is the deuterium-labeled version of Imipramine, a tricyclic antidepressant.[2] By replacing six hydrogen atoms with their heavier deuterium isotopes on the N,N-dimethyl groups, the molecule's mass is increased by six Daltons.[3][4] This mass shift is the key to its utility. While it co-elutes chromatographically and exhibits nearly identical chemical and physical properties (e.g., extraction recovery, ionization efficiency) to the unlabeled analyte (Imipramine), it is readily distinguishable by a mass spectrometer.[1] This allows for precise quantification by correcting for analyte loss at any stage of the analytical process.

Key Chemical and Physical Properties

A summary of the essential technical specifications for Imipramine-d6 is provided below.

| Property | Value | Source(s) |

| Chemical Name | 10,11-Dihydro-N,N-di(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine | [5] |

| CAS Number | 65100-45-0 | [3][4][5] |

| Molecular Formula | C₁₉H₁₈D₆N₂ | [3][5] |

| Molecular Weight | 286.44 g/mol | [3][6] |

| Appearance | Pale Yellow Oil | [3] |

| Typical Purity | >95% (HPLC) | [6] |

| Storage Temperature | -20°C | [3][6] |

Commercial Availability and Supplier Landscape

Imipramine-d6 is readily available for research purposes from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only price but also the availability of comprehensive documentation, lot-specific purity data, and the supplier's reputation for quality.

Supplier Comparison

| Supplier | Available Pack Sizes | Additional Information |

| United States Biological | 2.5 mg | Provides detailed specifications and storage conditions.[3] |

| Santa Cruz Biotechnology | Custom | Classified as a Dangerous Good for transport, may incur extra shipping fees.[5] |

| MedchemExpress | 500 µg | States the product is in stock and intended for research use only.[1] |

| Simson Pharma Limited | Custom | Emphasizes that every compound is accompanied by a Certificate of Analysis (CoA). |

| LGC Standards | 2.5 mg, 25 mg | Provides detailed chemical data including IUPAC name and InChI key.[6] |

| Clinivex | Custom | Lists multiple synonyms for the compound.[4] |

| Pharmaffiliates | Custom | Categorizes the product under stable isotopes and pharmaceutical standards.[7] |

Quality Control and Verification: The Certificate of Analysis

A Certificate of Analysis (CoA) is a non-negotiable document that validates the quality of a chemical standard. It is a self-validating system that ensures the material meets the required specifications for use in regulated or high-precision studies.

Key Components of a Trustworthy CoA for Imipramine-d6:

-

Identity Confirmation: This is typically verified using ¹H-NMR and Mass Spectrometry (MS). The MS data should confirm the correct mass for the deuterated compound (e.g., a peak at m/z = 287.2 [M+H]⁺).[8]

-

Chemical Purity: Assessed by High-Performance Liquid Chromatography (HPLC), often with UV detection. A purity level of >95% is standard for most applications.[6]

-

Isotopic Purity: This is a critical parameter. It defines the percentage of the labeled compound that contains the specified number of deuterium atoms. High isotopic purity is essential to prevent "crosstalk" where the IS contributes to the analyte's signal in the mass spectrometer. This is often determined by MS.

Caption: CoA validation workflow for Imipramine-d6.

Field-Proven Application: Bioanalytical Quantification of Imipramine

The primary application of Imipramine-d6 is as an internal standard for the quantification of imipramine in biological matrices like plasma or serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][9] This technique is the cornerstone of therapeutic drug monitoring (TDM) and pharmacokinetic studies.[10][11][12]

Experimental Workflow: LC-MS/MS Analysis

The following diagram and protocol outline a robust, validated workflow for this application.

Caption: LC-MS/MS workflow for Imipramine quantification.

Detailed Step-by-Step Protocol

This protocol is synthesized from established methods for the analysis of tricyclic antidepressants in biological fluids.[10][11][12][13]

Objective: To accurately quantify the concentration of Imipramine in human plasma samples.

Materials:

-

Human plasma samples

-

Imipramine analytical standard

-

Imipramine-d6 internal standard solution (e.g., 100 ng/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Formic Acid, LC-MS grade

-

Ammonium Formate

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

Methodology:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Rationale: A calibration curve is essential to correlate the instrument response to a known concentration. QCs independently verify the accuracy of the curve.

-

Steps:

-

Prepare a stock solution of Imipramine (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions in a blank biological matrix (e.g., drug-free human plasma) to create calibration standards covering the expected concentration range (e.g., 5.0 - 1,000 ng/mL).[11][12]

-

Prepare QCs at low, medium, and high concentrations in the same manner.

-

-

-

Sample Preparation (Protein Precipitation):

-

Rationale: This is a rapid and effective method to remove high-abundance proteins from plasma, which would otherwise interfere with the analysis and foul the LC-MS system.[10][11]

-

Steps:

-

Aliquot 50 µL of each plasma sample, calibrator, and QC into separate microcentrifuge tubes.

-

Add 10 µL of the Imipramine-d6 internal standard solution to every tube.

-

Add 150 µL of ice-cold acetonitrile to each tube. This high organic ratio causes proteins to denature and precipitate.

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

-

-

LC-MS/MS Analysis:

-

Rationale: The LC system separates Imipramine and Imipramine-d6 from other matrix components. The MS/MS system provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

-

Instrumentation:

-

LC System: UPLC/UHPLC system (e.g., Waters Acquity, Agilent 1290).

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[10][11]

-

Mobile Phase A: 20 mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo, Agilent).

-

-

Conditions:

-

Gradient Elution: A typical gradient would run from low %B to high %B over several minutes to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

-

Imipramine: Q1: 281.2 → Q3: 86.1

-

Imipramine-d6: Q1: 287.2 → Q3: 92.1 (Note: These transitions are illustrative; they must be empirically optimized on the specific instrument used.)

-

-

-

-

Data Processing and Quantification:

-

Rationale: The ratio of the analyte peak area to the internal standard peak area is calculated. This ratio is directly proportional to the analyte concentration and corrects for any analytical variability.

-

Steps:

-

Integrate the peak areas for both Imipramine and Imipramine-d6 in all samples.

-

Calculate the Peak Area Ratio (PAR) = (Area of Imipramine) / (Area of Imipramine-d6).

-

Plot a calibration curve of PAR versus the known concentration of the calibration standards.

-

Use linear regression to determine the concentration of Imipramine in the unknown samples based on their measured PAR.

-

-

References

-

Scilit. (n.d.). Synthesis of deuterium‐labeled imipramine using acid‐catalyzed exchange reaction. Retrieved from [Link][14]

-

Zhao, J., Shin, Y., Chun, K. H., Yoon, H. R., & Lee, J. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Journal of chromatographic science, 54(4), 561–568. [Link][10]

-

S. E. Buttrill, J. A. Lawson, & D. A. J. (1978). Determination of imipramine in plasma by high pressure liquid chromatography and field ionization mass spectrometry. ResearchGate. [Link][9]

-

Zhao, J., Shin, Y., Chun, K. H., Yoon, H. R., & Lee, J. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of chromatographic science, 54(4), 561–568. [Link][11]

-

Zhao, J., Shin, Y., Chun, K. H., Yoon, H. R., & Lee, J. (2016). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. Journal of chromatographic science, 54(4), 561–568. [Link][12]

-

Pharmaffiliates. (n.d.). Imipramine-d6 | CAS No : 65100-45-0. Retrieved from [Link][7]

-

Williamson, L. N. (2014). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. University of Mississippi, eGrove. [Link][13]

-

Shafaati, A., & Keyhanfar, F. (2005). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of pharmaceutical and biomedical analysis, 37(5), 1077–1081. [Link][15]

-

ResearchGate. (n.d.). Standardization of method using gas chromatography for the quantification of imipramine and desipramine in sample of serum for therapeutic drug monitoring. Retrieved from [Link][16]

-

National Center for Biotechnology Information. (n.d.). Imipramine. PubChem Compound Summary for CID 3696. Retrieved from [Link][2]

-

Beckett, A. H., Hutt, A. J., & Navas, G. E. (1983). Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine. Xenobiotica, 13(7), 391–405. [Link][17]

-

Singh, T., & Saadabadi, A. (2023). Imipramine. In StatPearls. StatPearls Publishing. [Link][18]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. clinivex.com [clinivex.com]

- 5. scbt.com [scbt.com]

- 6. Imipramine-d6 | CAS 65100-45-0 | LGC Standards [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. esschemco.com [esschemco.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. egrove.olemiss.edu [egrove.olemiss.edu]

- 14. scilit.com [scilit.com]

- 15. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Metabolism of imipramine in vitro: synthesis and characterization of N-hydroxydesmethylimipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Guide to the Interpretation of a Certificate of Analysis for Imipramine-d6

This guide provides a detailed framework for researchers, analytical scientists, and drug development professionals to comprehensively interpret the Certificate of Analysis (CoA) for Imipramine-d6. As a deuterated stable isotope-labeled (SIL) compound, Imipramine-d6 serves as a critical internal standard in quantitative bioanalytical assays.[1][2] Its proper qualification is paramount to ensuring the accuracy, precision, and reliability of pharmacokinetic and metabolic studies. This document moves beyond a simple checklist, delving into the causality behind the analytical techniques and the interplay between different data points to form a holistic assessment of the material's fitness for purpose.

Section 1: The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a product meets its predetermined specifications. For a reference standard like Imipramine-d6, it is the primary evidence of identity, purity, and quality. While formats vary, a compliant CoA for an active pharmaceutical ingredient (API) or reference standard will contain fundamental elements as mandated by Good Manufacturing Practices (GMP) guidelines.[3]

The initial review process involves a systematic verification of the document's integrity and a top-level assessment of its key sections before diving into the technical data.

Caption: High-level workflow for reviewing a Certificate of Analysis.

Section 2: Identity Confirmation - Is It Truly Imipramine-d6?

The first and most critical task is to confirm that the material in the vial is, unequivocally, Imipramine with six deuterium atoms located at the two N-methyl groups. This is accomplished primarily through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of a molecule's weight. For Imipramine-d6, the key is to observe the correct mass shift relative to its unlabeled counterpart.

-

Causality: The incorporation of six deuterium atoms (²H) in place of six protium atoms (¹H) increases the monoisotopic mass of the molecule by approximately 6.0378 Da (6 * (Mass_D - Mass_H)). This mass shift is a definitive indicator of successful deuteration. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), can provide a measured mass with high accuracy (typically <5 ppm error), which can be used to confirm the elemental formula.[4]

Data Interpretation: A typical CoA will report the observed m/z for the protonated molecule, [M+H]⁺.

| Parameter | Unlabeled Imipramine (C₁₉H₂₄N₂) | Imipramine-d6 (C₁₉H₁₈D₆N₂) | Typical CoA Specification |

| Monoisotopic Mass | 280.1939 | 286.2317 | N/A (Calculated) |

| [M+H]⁺ (Observed) | ~281.2017 | ~287.2395 | Conforms to structure |

An analyst should verify that the reported mass on the CoA aligns with the expected mass for the deuterated structure. For example, an observed mass of 271.23 [M+H]⁺ for Desipramine-d4 confirms its identity.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While MS confirms the total mass, NMR spectroscopy provides detailed information about the molecule's structure and, crucially, the specific location of the isotopic labels.

-

¹H NMR (Proton NMR): This is the most common NMR experiment listed on a CoA.[6] For Imipramine-d6, the spectrum should display all the expected proton signals from the tricyclic backbone and the propyl chain. The defining feature is the significant reduction or complete absence of the signal corresponding to the N-methyl protons.

-

Expertise: The chemical environment of protons and deuterons is nearly identical, resulting in very similar chemical shifts in ¹H and ²H NMR.[7] The N-methyl protons in unlabeled imipramine appear as a singlet at approximately 2.2 ppm. In a high-purity Imipramine-d6 sample, this peak should be absent or reduced to a very small residual signal, directly confirming the location and high efficiency of the deuteration. The integration of this residual peak against a stable, known proton peak on the backbone allows for a secondary calculation of isotopic purity.

-

-

²H NMR (Deuterium NMR): Though less common on standard CoAs, ²H NMR can be used to directly observe the deuterium nuclei.[8] A single peak in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl position would provide direct, unambiguous evidence of the label's location.[7]

Section 3: Purity Assessment - What Else is in the Vial?

Purity is a multi-faceted attribute, encompassing both chemical purity (the absence of other molecules) and isotopic purity (the absence of undesired isotopologues).

Chemical Purity by Chromatography

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the gold standard for determining the chemical purity of pharmaceutical standards.[9] The technique separates the main compound from any process-related impurities or degradation products.

-

Causality: The separation is based on the differential partitioning of compounds between a stationary phase (the column) and a mobile phase. A UV detector is commonly used for quantification, as aromatic compounds like imipramine absorb ultraviolet light.[9] The result is typically reported as a percentage based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Data Interpretation: The CoA should specify the method (e.g., HPLC-UV at 254 nm) and the result.

| Parameter | Typical Specification | Why It's Important |

| Chemical Purity | ≥ 98.0% | Ensures that the standard is free from significant impurities that could interfere with the assay or represent a miscalculation of the standard's concentration. |

| Single Largest Impurity | ≤ 0.5% | Controls the presence of any specific, known or unknown impurity. |

Protocol Example: HPLC-UV Purity Determination

-

System Preparation: An Agilent 1260 Infinity II or similar HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and a buffer like 0.01 M sodium hydrogen phosphate, pH 3.5.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the Imipramine-d6 standard in the mobile phase to a concentration of ~0.5 mg/mL.

-

System Suitability: Before sample analysis, inject a standard solution multiple times to verify system performance (e.g., retention time repeatability <1%, peak area repeatability <2%).

-

Analysis: Inject the sample solution and integrate all peaks above the reporting threshold. Calculate purity using area normalization: Purity % = (Area_Main_Peak / Total_Area_All_Peaks) * 100.

Isotopic Purity & Enrichment by LC-MS

For a stable isotope-labeled standard, isotopic purity is as critical as chemical purity. It defines the proportion of molecules that contain the desired number of isotopic labels.[10]

-

Causality: LC-MS is used to separate the analyte and then measure the distribution of its different isotopic forms (isotopologues). By analyzing the mass spectrum of the main chromatographic peak, one can determine the relative abundance of the unlabeled (d0) species up to the fully labeled (d6) species.

-

Trustworthiness: A robust SIL internal standard should have high isotopic purity, meaning it contains a very low percentage of the unlabeled analyte (d0).[11] The presence of significant d0 analyte in the internal standard can artificially inflate the measured concentration of the analyte in the unknown sample, compromising the entire study. A mass difference of at least 3-4 Da is recommended to prevent spectral overlap; the 6 Da shift in Imipramine-d6 is ideal.[11]

Data Interpretation: The CoA should present the isotopic distribution, often in a table.

| Isotopologue | Description | Typical Specification |

| d0 | Unlabeled Imipramine | ≤ 0.5% |

| d1 - d5 | Partially labeled species | Sum typically < 2.0% |

| d6 | Fully labeled Imipramine | ≥ 98.0% |

The Isotopic Enrichment is the percentage of the labeled sites that are deuterium. For Imipramine-d6, this is typically >99 atom % D.

Section 4: Holistic Interpretation and Fitness for Use

No single data point on a CoA should be viewed in isolation. A senior scientist must synthesize all the provided information to make a final "fitness for purpose" decision.

Caption: Interrelation of CoA parameters for qualifying an internal standard.

An ideal CoA for Imipramine-d6 will demonstrate:

-

Correct Identity: The mass reported by MS matches the d6 isotopologue, and the ¹H NMR confirms the imipramine structure while showing the absence of the N-methyl proton signals.

-

High Purity: The chemical purity by HPLC is high (e.g., >99%), indicating no significant organic impurities.

-

Excellent Isotopic Distribution: The isotopic purity shows a very high abundance of the desired d6 species and a negligible amount of the d0 species.

This combination of data provides high confidence that when this material is used as an internal standard, it will behave almost identically to the analyte during sample extraction and analysis, will not interfere with the analyte's signal, and will allow for accurate and precise quantification.[2]

References

- Sigma-Aldrich. Applications of quantitative d-nmr in analysis of deuterium enriched compounds.

- Water Resources - Science. Guidelines for Reporting Stable Isotope Data.

-

Sasaki Y, Baba S. Simultaneous Determination of Imipramine, Desipramine and Their Deuterium-Labelled Analogues in Biological Fluids by Capillary Gas Chromatography-Mass Spectrometry. J Chromatogr. 1988;426(1):93-101. Available from: [Link]

-

Narasimhachari N, Saady J, Friedel RO. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biol Psychiatry. 1981;16(10):937-44. Available from: [Link]

-

Chemistry LibreTexts. 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. (2014). Available from: [Link]

-

Dadashzadeh S, Tork-Kaman A. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. J Res Med Sci. 2013;18(3):218-23. Available from: [Link]

-

Taylor IW, Ioannides C, Sacra P, Turner JC, Parke DV. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochem Pharmacol. 1983;32(4):641-7. Available from: [Link]

-

Wikipedia. Deuterium NMR. Available from: [Link]

-

UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). Available from: [Link]

-

Scilit. Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards. Available from: [Link]

-

Lee J, et al. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. J Anal Toxicol. 2016;40(4):296-303. Available from: [Link]

-

University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. Available from: [Link]

-

NIH. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. (2024). Available from: [Link]

-

ResearchGate. Spectrophotometry assay of imipramine and desipramine using ammonium metavanadate and its application to pharmaceutical preparations. (2025). Available from: [Link]

-

ResearchGate. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry. (2015). Available from: [Link]

-

ResearchGate. El mass spectra of imipramine (A), (2,4,6,8)-2H4-imipramine (B), and amitriptyline (C). Available from: [Link]

-

ResearchGate. Effects of HPLC analytic procedure on determining isotope measurement.... Available from: [Link]

-

MDPI. Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). Available from: [Link]

-

ECA Academy. GMP Requirements for Certificates of Analysis (CoA). (2017). Available from: [Link]

-

LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Available from: [Link]

-

Agilent. CERTIFICATE OF ANALYSIS. Available from: [Link]

-

Charles River Laboratories. Isotopic Labeling Services. Available from: [Link]

-

ResolveMass Laboratories Inc. Isotopic Purity Using LC-MS. (2025). Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

- 4. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esschemco.com [esschemco.com]

- 6. criver.com [criver.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Technical Guide to the Application of Deuterated Imipramine in In Vivo Research

Abstract: This guide provides a comprehensive technical overview for the effective use of deuterated imipramine in preclinical and clinical in vivo studies. We delve into the core principles of stable isotope labeling, focusing on the dual applications of deuterated imipramine: its primary role as a gold-standard internal standard for pharmacokinetic (PK) bioanalysis and its secondary, more nuanced role as a mechanistic probe to investigate metabolic pathways. This document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical, field-proven protocols required to ensure data integrity, accuracy, and reproducibility in demanding research environments.

Introduction: The Rationale for Deuterium Substitution

In the landscape of quantitative bioanalysis, the pursuit of precision is paramount. The introduction of a stable isotope-labeled (SIL) internal standard is the single most critical step toward achieving robust and reliable data. Deuterated imipramine serves as an exemplary SIL for its parent drug, imipramine, a tricyclic antidepressant.

What is Deuterated Imipramine?

Deuterated imipramine is a form of imipramine where one or more hydrogen (¹H) atoms have been replaced by its heavier, non-radioactive isotope, deuterium (²H or D).[1] Commercially available variants like imipramine-d3, imipramine-d4, or imipramine-d6 are common, with the deuterium atoms strategically placed on parts of the molecule that are not typically involved in metabolic reactions.[1][2][3] This substitution results in a molecule that is chemically and physically almost identical to imipramine but has a higher mass. This mass difference is the key to its utility in mass spectrometry (MS)-based assays.[1]

The Scientific Imperative: Why Use a Deuterated Internal Standard?

The core challenge in bioanalysis is accurately quantifying an analyte within a complex biological matrix like plasma or serum.[4] During sample preparation (e.g., extraction, concentration) and analysis (e.g., injection, ionization), unavoidable variations can occur. A deuterated internal standard is the ideal corrective tool for several reasons:

-

Co-elution: It behaves almost identically to the analyte during chromatographic separation, eluting at the same retention time.[5]

-

Similar Extraction & Ionization: It mirrors the analyte's behavior during sample extraction and ionization in the mass spectrometer source, effectively normalizing for any sample-to-sample variability.[6][7]

-

Mass Differentiation: Despite these similarities, it is easily distinguished from the analyte by the mass spectrometer due to its higher mass.

By adding a known quantity of deuterated imipramine to every sample, calibrator, and quality control (QC) standard at the beginning of the workflow, the ratio of the analyte's MS signal to the internal standard's MS signal is used for quantification. This ratio remains constant even if sample is lost during processing, ensuring accuracy.[8]

The Deuterium Kinetic Isotope Effect (KIE)

While deuterium substitution is a powerful tool, it's essential to understand the Kinetic Isotope Effect (KIE). The covalent bond between carbon and deuterium (C-D) is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond.[9] Consequently, breaking a C-D bond requires more energy.[]

If a C-H bond is broken during the rate-determining step of a metabolic reaction, substituting that hydrogen with deuterium will slow down the reaction.[11][12] This is known as a primary KIE.[9] For imipramine, this has two major implications:

-

For Internal Standards: Deuterium should be placed on positions not susceptible to metabolism to avoid differential metabolism between the analyte and the standard, which would compromise quantification.

-

For Mechanistic Studies: Deliberately placing deuterium at a site of metabolism can slow that specific pathway, allowing researchers to study metabolic shunting or elucidate the importance of a particular metabolic route.[13]

Core Application: The Gold Standard Internal Standard for Pharmacokinetics

The primary and most critical use of deuterated imipramine is as an internal standard (IS) for quantifying imipramine in biological samples to define its pharmacokinetic profile.

Causality in Experimental Choice

Using a deuterated IS is a deliberate choice to build a self-validating system. Any physical loss of sample during a protein precipitation or liquid-liquid extraction step will affect both the analyte (imipramine) and the IS (deuterated imipramine) equally. Any suppression of the MS signal due to matrix effects will also impact both compounds to a similar degree.[5] The ratio, which is the basis of quantification, is thereby preserved, leading to trustworthy and reproducible results as mandated by regulatory bodies like the FDA.[7][8]

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for an in vivo PK study using deuterated imipramine.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Advanced Application: Probing Metabolic Pathways

Imipramine is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes.[14][15] The main pathways are N-demethylation to its active metabolite, desipramine, and hydroxylation.[16][17]

By strategically placing deuterium on the N-methyl group, for instance, researchers can introduce a KIE and slow the rate of N-demethylation.[13] This can lead to "metabolic switching," where a greater proportion of the drug is cleared via the alternative hydroxylation pathway.[12] Comparing the metabolite profiles of deuterated vs. non-deuterated imipramine can thus provide powerful insights into the drug's metabolic fate in vivo.[13]

Caption: Primary metabolic pathways of imipramine.

Experimental Protocols & Data Presentation

Protocol: Bioanalytical Sample Preparation from Plasma

This protocol describes a standard protein precipitation method, which is robust and suitable for high-throughput analysis.

-

Thaw Samples: Thaw plasma samples, calibration standards, and QCs on ice.

-